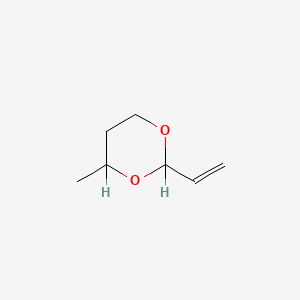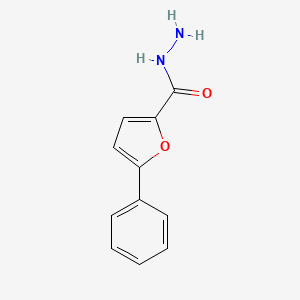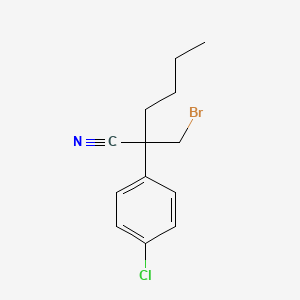
Ethyl 2-((5-hydroxypentyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-hydroxypentyl)oxy)acetate is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a pentyl chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-((5-oxopentyl)oxy)acetate.
Reduction: Formation of ethyl 2-((5-hydroxypentyl)oxy)ethanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Ethyl 2-((5-hydroxypentyl)oxy)acetate can be compared with similar compounds such as:
- Ethyl 2-((4-hydroxybutyl)oxy)acetate
- Ethyl 2-((6-hydroxyhexyl)oxy)acetate
- Ethyl 2-((5-hydroxy-2-methylpentyl)oxy)acetate
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique combination of the ethyl ester and hydroxyl groups in this compound makes it particularly useful in specific synthetic and research applications .
Propriétés
Numéro CAS |
106555-77-5 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3 |
Clé InChI |
QUTYILATCYAWNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCCCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8738304.png)










